molecular formula C11H12N8O2 B2818392 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034325-84-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2818392
CAS RN: 2034325-84-1
M. Wt: 288.271
InChI Key: IGCJNOCHBWCCNC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a triazole and a pyridazine . These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a methoxy group attached to a triazolopyridazine ring, which is further connected to a methyltriazole ring through a methylene bridge. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Triazoles and pyridazines can participate in a variety of chemical reactions, often acting as nucleophiles or bases. They can undergo reactions like N-alkylation, N-acylation, and various cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties like solubility, melting point, and reactivity can be influenced by factors like the presence of the methoxy group and the nitrogen atoms in the triazole and pyridazine rings .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound under discussion belongs to the family of triazolo-pyridazine derivatives, which are synthesized for their potential biological applications. For instance, 1,2,3-triazolo[4,5-d]pyrimidines, a related group, have been synthesized from 1,2,3-triazoles, indicating a method for creating structurally similar compounds (Albert & Taguchi, 1972).

  • New tricyclic 1,2,3-triazolo-triazolo-pyridazine derivatives have been prepared, highlighting the potential for varied biological activities of these compounds (Biagi et al., 2002).

  • The synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one derivatives demonstrates the versatility of the triazole ring in producing various biologically active molecules (Meyer et al., 1980).

Biological and Chemical Properties

  • A study on 1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives indicated their application in inhibiting the proliferation of endothelial and tumor cells, showing their potential in cancer research (Ilić et al., 2011).

  • Some triazole and triazolothiadiazine derivatives, similar in structure, have shown significant antimicrobial activity, suggesting a potential application for the compound in developing new antimicrobial agents (Kaplancikli et al., 2008).

Applications in Material Science and Chemistry

  • The compound's family has been involved in the synthesis of new heterocyclic compounds, which can be applied in material science, demonstrating the versatility of these compounds in various fields (Chen et al., 2008).

  • Triazolo-pyridazine derivatives have been used in the development of novel anti-inflammatory and analgesic therapeutic systems, indicating their potential in pharmaceutical applications (Odin & Onojah, 2015).

Future Directions

The study of triazole and pyridazine derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJNOCHBWCCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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